

Technical Guide: Spectroscopic Characterization of 4-(1-Methylbutoxy)benzoic Acid

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Compound of Interest

Compound Name:	4-(1-Methylbutoxy)benzoic acid
CAS No.:	103576-25-6; 637302-30-8
Cat. No.:	B2353722

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Executive Summary & Structural Logic

4-(1-Methylbutoxy)benzoic acid (CAS: 637302-30-8) represents a critical structural motif in the development of ferroelectric liquid crystals and lipophilic drug intermediates. Structurally, it consists of a rigid benzoic acid core coupled with a chiral, branched alkoxy tail.

This guide provides a definitive spectroscopic breakdown. Unlike simple linear alkoxybenzoic acids, the 1-methylbutoxy moiety introduces a chiral center adjacent to the ether oxygen (), creating specific splitting patterns in NMR and unique fragmentation pathways in Mass Spectrometry.

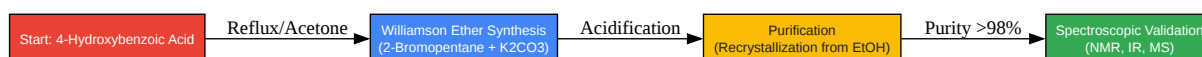
Structural Parameters[1][2][3][4][5][6]

- IUPAC Name: 4-(Pentan-2-yloxy)benzoic acid
- Molecular Formula:
- Molecular Weight: 208.25 g/mol

- Chirality: The position is stereogenic. Synthetic samples are typically racemic () unless asymmetric synthesis is employed.

Analytical Workflow

The following workflow outlines the standard protocol for synthesizing and validating the spectral integrity of the compound.



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Figure 1: Synthesis and validation workflow ensuring sample integrity prior to spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The hallmark of this molecule is the coupling at the chiral center. Unlike n-butoxy derivatives, the

-proton appears as a distinct sextet, and the diastereotopic nature of the adjacent methylene protons (though often averaged due to free rotation) can broaden peaks in high-field instruments (>500 MHz).

H NMR Data (400 MHz, DMSO-)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
COOH	12.60	br s	1H	-	Carboxylic acid proton (exchangeable).
Ar-H (2,6)	7.86	d	2H	8.8	Ortho to electron-withdrawing COOH (deshielded).
Ar-H (3,5)	6.98	d	2H	8.8	Ortho to electron-donating Alkoxy (shielded).
O-CH<	4.52	sext	1H	6.1	Chiral methine proton; characteristic of sec-alkyl ethers.
CH ()	1.65 - 1.55	m	1H	-	Methylene diastereotopic proton A.
CH ()	1.45 - 1.35	m	1H	-	Methylene diastereotopic proton B.

CH (branch)	1.26	d	3H	6.1	Methyl group attached to chiral center.
CH ()	1.40 - 1.30	m	2H	-	Middle of propyl chain (overlaps).
CH (term)	0.91	t	3H	7.2	Terminal methyl of the pentyl chain.

C NMR Data (100 MHz, DMSO-)

- Carbonyl (C=O): 167.3 ppm – Typical conjugated acid.
- Aromatic C-O (Ipso): 161.8 ppm – Deshielded by oxygen.
- Aromatic C-H (Ortho to COOH): 131.4 ppm.
- Aromatic C-C (Ipso to COOH): 123.0 ppm.
- Aromatic C-H (Ortho to OR): 115.2 ppm.
- Ether Methine (O-CH): 73.5 ppm – Key diagnostic peak for branched ether.
- Aliphatic Chain: 38.2 (CH
) , 19.4 (CH
branch), 18.5 (CH
) , 14.1 (CH
terminal).

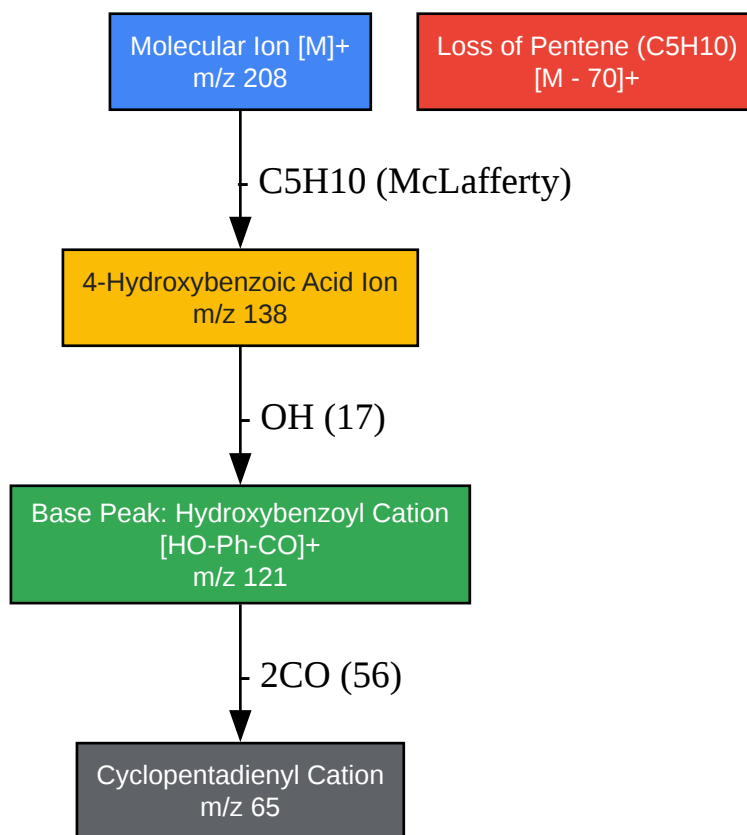
Infrared Spectroscopy (FT-IR)

Technique: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: The IR spectrum confirms the presence of the carboxylic acid dimer and distinguishes the ether linkage.

Wavenumber (cm ⁻¹)	Vibration Mode	Description
2500 – 3300	O-H Stretch	Very broad, "hairy" absorption characteristic of carboxylic acid dimers.
2960, 2930, 2870	C-H Stretch	Aliphatic alkyl chain vibrations (asymmetric/symmetric).
1685	C=O Stretch	Strong, sharp peak. Lower than non-conjugated acids (1710) due to conjugation with the benzene ring.
1605, 1580	C=C Stretch	Aromatic ring breathing modes.
1255	C-O-C Stretch	Asymmetric aryl alkyl ether stretch. Strong intensity.
1170	C-O Stretch	C-O stretch coupled with O-H deformation.
845	Ar-H Bend	Out-of-plane bending for para-disubstituted benzene.

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV). Mechanistic Insight: The fragmentation pattern is dominated by the stability of the aromatic core. A key feature of secondary alkyl ethers is the facile loss of the alkene (pentene) via a McLafferty-like rearrangement or simple heterolytic cleavage, regenerating the phenol ion.



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Figure 2: Primary fragmentation pathway. The loss of the alkyl chain as an alkene is the dominant initial step.

Key Fragments:

- m/z 208 [M]⁺: Molecular ion, usually distinct but not the base peak.
- m/z 138 [M - 70]⁺: Formation of the radical cation of 4-hydroxybenzoic acid following the loss of 2-pentene. This is a diagnostic cleavage for secondary ethers.
- m/z 121 [M - 87]⁺: The Base Peak. Corresponds to the hydroxybenzoyl cation () formed by the loss of the hydroxyl group from the acid and the alkyl chain.
- m/z 45 [COOH]⁺: Characteristic low-mass fragment for carboxylic acids.[1]

References

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- NIST Chemistry WebBook. Mass Spectrum of 4-Butoxybenzoic acid (Homologous Series Validation). National Institute of Standards and Technology.[2] [Link](#)
- ChemicalBook. 4-Methoxybenzoic Acid NMR Data (Analogous Core). [Link](#)
- Sigma-Aldrich. Product Specification: **4-(1-Methylbutoxy)benzoic acid** (CAS 637302-30-8). [Link](#)

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Sources

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- 2. Benzoic acid, 4-methyl- [webbook.nist.gov]
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